![molecular formula C13H20ClN B1369020 2-(3-Methyl-benzyl)-piperidine hydrochloride CAS No. 1171524-49-4](/img/structure/B1369020.png)
2-(3-Methyl-benzyl)-piperidine hydrochloride
Overview
Description
The compound “2-(3-Methyl-benzyl)-piperidine hydrochloride” seems to be a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “3-Methyl-benzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) at the 3rd position .
Scientific Research Applications
Pharmacological Properties and Synthesis
- 2-(3-Methyl-benzyl)-piperidine hydrochloride and its derivatives show potential in pharmacological research, particularly in the development of selective serotonin reuptake inhibitors and other central nervous system receptors (Germann et al., 2013).
- The compound has been involved in studies for the synthesis and evaluation of radioligands for non-invasive assessment of dopamine receptors, although its suitability for such applications has been questioned (Matarrese et al., 2000).
Structural and Chemical Analysis
- Research into the molecular structure and chemical properties of 2-(3-Methyl-benzyl)-piperidine hydrochloride and its analogs has been significant, contributing to a better understanding of their role and potential applications in medicinal chemistry (Tacke et al., 2003).
Antimicrobial and Therapeutic Potential
- Certain derivatives of 2-(3-Methyl-benzyl)-piperidine hydrochloride have shown moderate antimicrobial activities against various pathogens, suggesting potential therapeutic applications (Ovonramwen et al., 2019).
Crystallography and Molecular Interactions
- Studies on the crystal structures of related piperidine derivatives have provided insights into their molecular packing in crystals, which is essential for understanding their pharmacological behavior (Kuleshova et al., 2000).
properties
IUPAC Name |
2-[(3-methylphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13;/h4-6,9,13-14H,2-3,7-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYFGVETWBKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588844 | |
Record name | 2-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1171524-49-4 | |
Record name | 2-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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